4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde
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Overview
Description
4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the trifluoromethyl group and the benzaldehyde moiety in this compound makes it a unique and valuable molecule in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde typically involves the reaction of 2-(Trifluoromethyl)thiazole with benzaldehyde under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-(2-(Trifluoromethyl)thiazol-5-yl)benzoic acid.
Reduction: 4-(2-(Trifluoromethyl)thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde is primarily related to its ability to interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. Specific molecular targets and pathways involved may include inhibition of microbial enzymes or interference with cancer cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)thiazole: A simpler thiazole derivative with similar chemical properties but lacking the benzaldehyde moiety.
4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl and benzaldehyde groups but lacks the thiazole ring.
Thiazole-5-carboxaldehyde: Similar structure but without the trifluoromethyl group.
Uniqueness
4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde is unique due to the combination of the trifluoromethyl group, thiazole ring, and benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H6F3NOS |
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Molecular Weight |
257.23 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)-1,3-thiazol-5-yl]benzaldehyde |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)10-15-5-9(17-10)8-3-1-7(6-16)2-4-8/h1-6H |
InChI Key |
HTCAFKRSZDLRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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